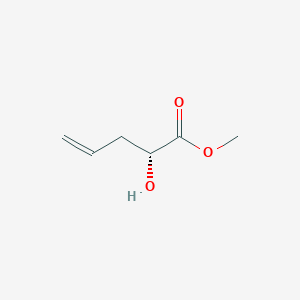

(R)-Methyl 2-hydroxypent-4-enoate

Description

Contextual Significance of Chiral α-Hydroxy Esters in Asymmetric Synthesis

Chiral α-hydroxy esters are a pivotal class of compounds in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a hydroxyl group alpha to an ester functionality provides a valuable handle for a multitude of chemical transformations. These motifs are prevalent in numerous natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. The ability to introduce this chiral center with high enantiomeric purity is a key challenge and a major focus of synthetic organic chemistry. The development of methods to synthesize and utilize chiral α-hydroxy esters has been instrumental in advancing the efficient and stereoselective construction of complex molecular targets.

Stereochemical Uniqueness and Research Focus of (R)-Methyl 2-hydroxypent-4-enoate

This compound, with its defined (R)-configuration at the C2 position, presents a unique and valuable chiral synthon. acs.org Its stereochemical identity is critical for its application in the synthesis of enantiomerically pure drugs and other fine chemicals. acs.org The presence of both a hydroxyl group and a terminal alkene functionality within the same molecule offers multiple sites for stereocontrolled modifications. Research in this area often focuses on leveraging the pre-existing stereocenter to direct the formation of new stereocenters elsewhere in the molecule. The interplay between the hydroxyl group, the ester, and the double bond allows for a range of stereoselective reactions, making it a powerful tool for building intricate molecular architectures. The primary research focus lies in its utilization as a key intermediate in the synthesis of complex, biologically active compounds where its specific chirality is a prerequisite for the desired therapeutic effect. acs.org

Current Research Trajectories and Emerging Paradigms in this compound Chemistry

Current research involving this compound is characterized by the development of highly efficient and selective synthetic methodologies. A significant trend is the use of chemoenzymatic and biocatalytic approaches for its synthesis. mdpi.comnih.gov These methods often employ enzymes to achieve high enantioselectivity under mild reaction conditions, offering a green and sustainable alternative to traditional chemical synthesis.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of α-hydroxy esters, including precursors to this compound. acs.orgnih.govnih.gov Chiral small organic molecules are used to catalyze reactions with high stereocontrol, avoiding the use of metal-based catalysts. youtube.com

Furthermore, research is actively exploring the application of this compound as a versatile precursor in the total synthesis of natural products and their analogues. nih.govurfu.ru Its functional handles allow for its incorporation into complex molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel synthetic strategies that exploit the unique reactivity of this chiral building block continues to be a vibrant area of investigation.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 96488-05-0 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Boiling Point | Data not available |

| Optical Rotation | Data not available |

| Spectroscopic Data | |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-hydroxypent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBUJSFCZCCWBE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96488-05-0 | |

| Record name | methyl (2R)-2-hydroxypent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Applications of R Methyl 2 Hydroxypent 4 Enoate As a Chiral Intermediate in Complex Molecular Architectures

Fundamental Role as a Chiral Building Block in Advanced Organic Synthesis

(R)-Methyl 2-hydroxypent-4-enoate serves as a crucial starting material in asymmetric synthesis, a field focused on creating stereochemically pure compounds. myskinrecipes.com The "(R)" designation in its name signifies a specific three-dimensional arrangement of atoms around a chiral center, which is essential for the biological activity of many pharmaceuticals and other bioactive molecules. The presence of both a hydroxyl group and a terminal double bond within the same molecule provides two distinct points for chemical modification, allowing for the construction of intricate molecular frameworks.

The strategic importance of this compound lies in its ability to introduce a specific stereochemistry early in a synthetic sequence. This "chiral pool" approach, where a readily available enantiopure compound is used as a starting material, is often more efficient than methods that create the desired stereochemistry later in the synthesis. The defined stereocenter at the second carbon (C-2) dictates the stereochemical outcome of subsequent reactions, enabling chemists to build complex molecules with a high degree of control over their three-dimensional structure. This control is paramount in medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects.

Synthesis of Functionalized Derivatives and Subsequent Transformations

The versatility of this compound as a chiral intermediate is further demonstrated by the ease with which its functional groups can be selectively modified. These transformations allow for the creation of a diverse array of derivatives, each tailored for specific synthetic goals.

Selective Derivatization of Hydroxyl and Ester Moieties (e.g., silylation, oxidation, reduction, substitution)

The hydroxyl and ester groups of this compound offer multiple avenues for functionalization. The hydroxyl group can be protected, typically through silylation, to prevent it from interfering with subsequent reactions. This protected intermediate can then undergo various transformations at other sites. Alternatively, the hydroxyl group can be oxidized to a ketone, providing a new reactive center.

The ester moiety can also be selectively transformed. Reduction of the ester yields a primary alcohol, while hydrolysis affords the corresponding carboxylic acid. These transformations open up further possibilities for chain extension and the introduction of new functional groups. Substitution reactions at the ester, such as amidation, allow for the incorporation of nitrogen-containing fragments, which are common in many biologically active molecules.

Olefinic Transformations (e.g., cross-metathesis)

The terminal double bond in this compound is a key feature that allows for carbon-carbon bond formation through olefin metathesis. organic-chemistry.orgillinois.eduharvard.eduuwindsor.ca Cross-metathesis, in particular, is a powerful tool for extending the carbon chain and introducing new functional groups. organic-chemistry.orgillinois.eduresearchgate.net This reaction involves the exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium. organic-chemistry.orgharvard.eduresearchgate.net

By carefully selecting the reaction partner and catalyst, chemists can achieve high yields and selectivity for the desired cross-coupled product. organic-chemistry.org This strategy has been successfully employed to synthesize a variety of functionalized olefins from this compound, which are valuable intermediates in the synthesis of complex natural products and their analogs.

Utilization in Natural Product Total Synthesis and Analogues

The total synthesis of natural products, which are often structurally complex and possess significant biological activity, represents a major challenge in organic chemistry. nih.govchemrxiv.orgorganicchemistrydata.org this compound has proven to be a valuable chiral starting material in the synthesis of several classes of natural products.

Precursor to Fatty Acid Moieties in Rhamnolipids

Rhamnolipids are a class of biosurfactants produced by bacteria, with potential applications in bioremediation and as "green" surfactants. nih.govnih.gov These molecules consist of one or two rhamnose sugar units linked to one or two β-hydroxy fatty acid chains. The synthesis of the lipid portion of rhamnolipids often relies on chiral precursors to establish the correct stereochemistry.

This compound can serve as a precursor to the (R)-3-hydroxyalkanoic acid moieties found in rhamnolipids. Through a series of well-established chemical transformations, including chain extension via cross-metathesis and subsequent functional group manipulations, the five-carbon backbone of the starting material can be elaborated into the longer fatty acid chains characteristic of rhamnolipids. The inherent (R)-stereochemistry of the starting material ensures the correct configuration of the hydroxyl group in the final product.

Incorporation into Bioactive Cyclodepsipeptides (e.g., roseotoxin B, destrotoxin A)

Cyclodepsipeptides are cyclic molecules containing both peptide and ester bonds and often exhibit potent biological activities. Roseotoxin B and destrotoxin A are examples of such compounds that incorporate a β-hydroxy acid unit. The synthesis of these complex natural products requires precise control over stereochemistry.

This compound provides a convenient and efficient entry point for the synthesis of the β-hydroxy acid fragment of these cyclodepsipeptides. The synthetic strategy typically involves protection of the hydroxyl group, followed by oxidative cleavage of the double bond to generate a carboxylic acid. This modified fragment can then be coupled with other amino acid or hydroxy acid units to build the linear precursor of the cyclodepsipeptide. Subsequent deprotection and macrolactamization or macrolactonization furnish the final cyclic structure. The use of this compound ensures the correct stereochemistry at the β-hydroxy acid position, which is often crucial for the biological activity of these natural products.

Intermediate in the Synthesis of Complex Natural Product Fragments (e.g., laulimalide)

This compound is a versatile chiral building block, yet its specific application in the total synthesis of the marine natural product laulimalide (B1674552) is not prominently documented in leading synthetic routes. Laulimalide, a potent microtubule-stabilizing agent, has been the subject of numerous total syntheses, which have employed a variety of sophisticated chemical strategies. acs.orgnih.govnih.gov

These syntheses often involve the assembly of major fragments, frequently referred to as the "northern" and "southern" fragments. nih.gov Key strategies reported in the literature for constructing the core of laulimalide include:

Asymmetric Acyl Halide-Aldehyde Cyclocondensation (AAC): This method has been used to construct the lower fragment of laulimalide, starting from an (R)-propiolactone and building up the required stereocenters through iterative AAC homologation. acs.orgnih.gov

Dinuclear Zinc-Catalyzed Aldol Reactions: Used to install contiguous stereocenters with a syn-relationship in the northern fragment of the molecule. nih.gov

Rhodium-Catalyzed Cycloisomerization: Employed to create the dihydropyran moiety, a key structural feature of the southern fragment. nih.gov

While this compound possesses the necessary chirality and functional groups that could theoretically be elaborated into a fragment of laulimalide, the published total syntheses have prioritized other chiral precursors and methodologies to achieve the final complex architecture. acs.orgnih.gov

Contribution to Medicinal Chemistry as a Key Chiral Precursor

This compound serves as a valuable starting material in medicinal chemistry, primarily due to the unique combination of functional groups within its structure: a stereodefined secondary alcohol, a methyl ester, and a terminal alkene. This arrangement allows it to be used as a chiral scaffold, providing a foundation for building the stereochemically complex molecules often required for pharmaceutical activity. myskinrecipes.comvulcanchem.com

The principal application of this compound in pharmaceutical synthesis is as a chiral intermediate for the production of enantiomerically pure drugs. myskinrecipes.com The (R)-configuration at the C2 position is crucial, as the biological activity of many drugs is dependent on having the correct absolute stereochemistry. nih.gov Its utility stems from the ability of its functional groups to participate in a wide range of chemical transformations.

The hydroxyl group can be used for substitutions or as a directing group in stereoselective reactions, while the terminal double bond is available for transformations such as epoxidation, dihydroxylation, or metathesis to build molecular complexity. The methyl ester provides a handle for conversion to other functionalities, including amides or carboxylic acids. These features make it a versatile building block in asymmetric synthesis for research and development. myskinrecipes.comvulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Exact Mass | 130.063 g/mol |

| LogP | 0.096 |

| Polar Surface Area (PSA) | 46.53 Ų |

This data is sourced from reference vulcanchem.com.

The introduction of specific stereocenters is a critical step in the synthesis of modern pharmaceuticals. Sacubitril, an active component in the angiotensin receptor-neprilysin inhibitor combination drug Sacubitril/Valsartan, features two key stereocenters at the C2 and C4 positions of a modified pentanoic acid backbone. researchgate.netacs.org

A review of the prominent synthetic routes for Sacubitril and its key intermediate, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester, indicates that various chiral precursors and strategies are employed. chemicalbook.comnih.gov These include:

Chiral Pool Synthesis: Utilizing readily available chiral molecules like (S)-pyroglutamic acid as the starting point. researchgate.netncl.res.in

Enzymatic Cascades: Employing one-pot chemoenzymatic strategies that use enzymes like ene-reductases and transaminases to set the required stereocenters. rsc.org

Diastereoselective Reactions: Using methods such as the Reformatsky-type carbethoxyallylation followed by stereoselective hydrogenation to install the chiral centers. acs.orgresearchgate.net

The direct use of this compound as a precursor in these established industrial or literature syntheses of Sacubitril is not described. The challenge in adapting this specific hydroxy ester would involve the stereocontrolled conversion of the C2-hydroxyl group to a methyl group with the correct (R) configuration and the introduction of the C4-amino group with the correct (S) configuration, a transformation for which other synthetic pathways have been favored. rsc.orgresearchgate.net

Advanced Spectroscopic and Theoretical Characterization of R Methyl 2 Hydroxypent 4 Enoate and Its Analogues

Determination of Absolute Configuration and Stereochemical Assignments

The precise determination of the three-dimensional arrangement of atoms, or absolute configuration, is fundamental in stereochemistry. For chiral molecules like (R)-Methyl 2-hydroxypent-4-enoate, this is paramount as different enantiomers can exhibit distinct biological activities and chemical properties.

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. ed.ac.ukresearchgate.net This technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. For chiral molecules, particularly those containing only light atoms (C, H, O), the anomalous scattering effect used to determine absolute structure can be weak. ed.ac.uk However, by derivatizing the molecule of interest or analyzing its crystalline precursors, a definitive structural assignment can often be achieved.

The absolute configuration of a chiral molecule can be determined by relating it to a known chiral entity within the same crystal structure. researchgate.net In cases where the target compound itself does not form suitable crystals, its precursors or derivatives can be crystallized and analyzed. For instance, the synthesis of a complex molecule might involve a chiral precursor whose absolute configuration has been unequivocally established by X-ray diffraction. nih.govmdpi.comresearchgate.net This known stereocenter then serves as a reference point for the stereochemistry of the final product, assuming the subsequent reaction mechanisms and their stereochemical outcomes are well-understood.

For example, in the synthesis of certain heterocyclic compounds, the crystal structure of a precursor was solved in a chiral space group, confirming the absolute stereochemistry of key intermediates. mdpi.com This foundational knowledge is critical for ensuring the enantiopurity of the final product.

| Technique | Application | Key Information Obtained |

| Single-Crystal X-ray Diffraction | Determination of absolute configuration | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. ed.ac.ukresearchgate.net |

| Analysis of Chiral Precursors | Stereochemical correlation | Establishes the absolute configuration of a target molecule by relating it to a known precursor. nih.govmdpi.com |

| Analysis of Derivatives | Facilitating crystallization and analysis | Enables determination of absolute configuration when the parent compound is non-crystalline. |

When X-ray crystallography is not feasible, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques offer powerful alternatives for assigning absolute configuration.

Mosher's Method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. springernature.comnih.govresearchgate.net The method involves the preparation of diastereomeric esters (or amides) by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The distinct magnetic environments created by the phenyl ring of the MTPA in the two diastereomers lead to observable differences in the chemical shifts (ΔδSR = δS - δR) of nearby protons in the 1H NMR spectra. springernature.comresearchgate.net By analyzing the sign of these chemical shift differences, the absolute configuration of the carbinol center can be reliably deduced. springernature.comnih.gov This method has been successfully applied to determine the stereochemistry of various natural products containing β-hydroxy acid units. nie.edu.sg

Detailed Coupling Constant Analysis in 1H NMR spectroscopy can also provide valuable stereochemical information. The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully analyzing these coupling constants, particularly in conformationally restricted systems, the relative stereochemistry of adjacent chiral centers can often be determined.

| NMR Technique | Principle | Application to this compound Analogues |

| Mosher's Method | Formation of diastereomeric MTPA esters and analysis of 1H NMR chemical shift differences (ΔδSR). springernature.comnih.gov | Determination of the absolute configuration of the C2 hydroxyl group. |

| Coupling Constant (J) Analysis | Correlation of vicinal proton-proton coupling constants with dihedral angles (Karplus relationship). | Elucidation of the relative stereochemistry between the C2 hydroxyl and adjacent protons. |

| NOE (Nuclear Overhauser Effect) Spectroscopy | Measurement of through-space interactions between protons. | Determination of spatial proximity of atoms, aiding in conformational analysis and stereochemical assignment. |

Mechanistic Investigations of Reactions Involving α-Hydroxy Esters

Understanding the mechanisms of reactions involving α-hydroxy esters is key to controlling their reactivity and achieving high selectivity in chemical synthesis.

In asymmetric catalysis, the interaction between the catalyst and the substrate is the cornerstone of stereocontrol. For reactions involving α-hydroxy esters, non-covalent interactions play a pivotal role. The hydroxyl and ester functionalities of molecules like this compound can act as hydrogen bond donors and acceptors, respectively. These groups can coordinate to a chiral catalyst, forming a well-defined transition state that directs the approach of a reagent to one face of the molecule over the other.

For example, in rhodium-catalyzed C-H amination reactions, the choice of ligand on the metal catalyst can influence the site-selectivity of the reaction. nih.gov Similarly, in copper-catalyzed reactions, chiral ligands can form complexes that effectively shield one enantiotopic face of the substrate, leading to high enantioselectivity. Mechanistic studies, often supported by computational analysis, help to elucidate the precise nature of these catalyst-substrate complexes and the transition states they lead to.

Intermolecular interactions, particularly hydrogen bonding, are crucial in directing the outcome of reactions involving α-hydroxy esters. whiterose.ac.uknih.gov The hydroxyl group of an α-hydroxy ester can act as a hydrogen bond donor, activating a nearby functional group or pre-organizing the substrate for a selective reaction. nih.gov

For instance, the presence of a hydroxyl group can significantly accelerate the rate of certain reactions by stabilizing developing charges in the transition state or by facilitating proton transfer steps. rsc.org In the context of selectivity, intramolecular hydrogen bonding can lock the molecule into a specific conformation, thereby exposing one reactive site while shielding another. acs.org This principle is exploited in various stereoselective syntheses where the hydroxyl group directs the stereochemical course of the reaction. nih.gov The strategic placement of hydrogen bond donors and acceptors in both the substrate and the catalyst is a powerful tool for achieving high levels of chemo-, regio-, and stereoselectivity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides an invaluable lens through which to view and understand the behavior of molecules at an atomic level. Techniques like Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of intermediates and transition states, and visualize catalyst-substrate interactions.

For this compound and its analogues, molecular modeling can predict the most stable conformations and how they interact with chiral catalysts. These studies can rationalize the observed stereochemical outcomes of reactions and guide the design of new, more effective catalysts and substrates. For example, computational analyses can reveal the subtle non-covalent interactions, such as hydrogen bonds and cation-π interactions, that dictate the diastereoselectivity of a reaction. acs.org By understanding these forces, reaction conditions can be fine-tuned to favor the formation of the desired product. Theoretical calculations also support experimental findings by providing a mechanistic framework for observed phenomena, such as the role of hydrogen bonding in enhancing reaction rates and controlling selectivity. whiterose.ac.ukrsc.org

Conformational Analysis and Stereochemical Preferences

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to the relative energies of its possible conformations. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface. Computational methods are employed to identify the most stable conformers and the energy barriers between them.

The key structural features influencing conformational preference are the hydroxyl group, the ester moiety, and the vinyl group around the chiral center. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester is a significant stabilizing interaction. DFT calculations on similar α-hydroxy esters have shown that conformations allowing for this hydrogen bond are significantly lower in energy.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C2-C3) | Intramolecular H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~ -15° | ~ 2.1 | 0.00 |

| B | ~ 60° | - | +1.5 |

| C | ~ 180° | - | +2.8 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar α-hydroxy esters. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states (TS) and intermediates, providing a step-by-step understanding of the transformation. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate.

A common reaction involving allylic alcohols like this compound is allylic substitution. DFT studies on palladium-catalyzed allylic amination, for instance, have explored different mechanistic pathways. acs.orgresearchgate.netnih.gov These studies often reveal a multi-step process involving coordination of the catalyst, oxidative addition, nucleophilic attack, and reductive elimination.

The transition state structures are of particular interest as they represent the highest energy point along the reaction coordinate. The geometry of the transition state dictates the stereochemical outcome of the reaction. For example, in an allylic substitution, the nucleophile can attack from either the same face (syn) or the opposite face (anti) of the departing leaving group, leading to different stereoisomers. DFT calculations can predict which transition state is lower in energy and therefore which product will be favored.

Table 2: Representative Calculated Activation Energies for a Model Allylic Substitution Reaction

| Transition State | Key Interatomic Distance (Å) | Activation Energy (kcal/mol) |

| TS-syn | Nu---C(allyl): ~2.2 | 25.4 |

| TS-anti | Nu---C(allyl): ~2.3 | 23.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations. The values demonstrate how DFT can predict the favored diastereomeric outcome by comparing the activation energies of competing pathways.

Prediction of Enantioselectivity and Diastereoselectivity

One of the most powerful applications of theoretical chemistry in the context of chiral molecules like this compound is the prediction of enantioselectivity and diastereoselectivity in asymmetric reactions. By modeling the interaction between the chiral substrate, a chiral catalyst or reagent, and other reactants, it is possible to rationalize and even predict the stereochemical outcome.

In enantioselective reactions, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Computational models can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, within the diastereomeric transition states that lead to this discrimination. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to a higher ee.

Similarly, for diastereoselective reactions, where a new stereocenter is formed in a molecule that already contains one, DFT calculations can predict the preferred diastereomer. This is achieved by comparing the energies of the transition states leading to the different diastereomeric products. For instance, in the Michael addition of α-hydroxy acid derivatives, the stereochemical outcome can be rationalized by analyzing the stability of the possible transition state structures. nih.gov

Table 3: Illustrative Example of Predicted Stereoselectivity in a Catalytic Asymmetric Reaction

| Catalyst-Substrate Complex | Transition State Energy (kcal/mol) | Predicted Major Stereoisomer | Predicted ee/dr |

| (R)-Catalyst + (R)-Substrate | TS leading to (R,R)-product: 20.1 | (R,S)-product | 90% de |

| TS leading to (R,S)-product: 18.5 | |||

| (S)-Catalyst + (R)-Substrate | TS leading to (S,R)-product: 19.8 | (S,S)-product | 85% de |

| TS leading to (S,S)-product: 18.4 |

Note: This table provides a conceptual illustration of how computational models can predict stereochemical outcomes. The energy values are hypothetical and represent the type of data generated in such studies.

Reactivity Profiles and Transformation Pathways of R Methyl 2 Hydroxypent 4 Enoate

Chemical Reactivity of the Hydroxyl Group

The secondary hydroxyl group in (R)-Methyl 2-hydroxypent-4-enoate is a key site for a variety of chemical transformations, including oxidation, nucleophilic substitution, and the introduction of protecting groups.

Oxidation Pathways and Derivatives

The oxidation of the secondary alcohol in this compound can yield the corresponding ketone, methyl 2-oxopent-4-enoate. This transformation is a common strategy in organic synthesis to introduce a carbonyl functionality. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions with the alkene.

Mild oxidizing agents are generally preferred for this conversion. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, are effective for the selective oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. wikipedia.orgmasterorganicchemistry.com The Swern oxidation is known for its mild reaction conditions and high tolerance for various functional groups. wikipedia.org

| Oxidizing Agent | Typical Reaction Conditions | Product | General Observations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Methyl 2-oxopent-4-enoate | PCC is a convenient and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM), -78 °C to Room Temperature | Methyl 2-oxopent-4-enoate | This method is known for its mildness and high yields, avoiding the use of heavy metals. organic-chemistry.orgyoutube.com |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, enabling its substitution by various nucleophiles. This is typically achieved by protonation of the hydroxyl group in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

A prominent example of nucleophilic substitution with inversion of stereochemistry is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol into a variety of other functional groups, such as esters, azides, or ethers, by reacting it with a suitable nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.net For this compound, a Mitsunobu reaction would proceed with inversion of configuration at the C2 position, yielding an (S)-configured product. nih.gov

| Reaction | Reagents | Nucleophile | Product (Stereochemistry) | General Observations |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Carboxylic Acid (R'COOH) | (S)-Methyl 2-(acyloxy)pent-4-enoate | Proceeds with inversion of stereochemistry. nih.gov |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Hydrazoic Acid (HN₃) | (S)-Methyl 2-azidopent-4-enoate | Provides access to chiral amino acids after reduction of the azide. |

Protective Group Chemistry

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting under conditions intended for other parts of the molecule. A common strategy is the conversion of the alcohol into a silyl (B83357) ether.

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are widely used as protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal. organic-chemistry.org The hydroxyl group can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.org The resulting silyl ether is stable to many non-acidic reagents. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) | Stable to many reagents, easily removed with fluoride ions. organic-chemistry.org |

| Triethylsilyl (TES) | TES-Cl, Pyridine | Acetic Acid | Offers different stability and reactivity profiles compared to TBDMS. |

| Benzyl (B1604629) (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenolysis. |

Chemical Reactivity of the Ester Moiety

The methyl ester group of this compound is susceptible to transformations such as hydrolysis and reduction, providing pathways to other important functional groups.

Hydrolytic Transformations (Chemical and Enzymatic)

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, (R)-2-hydroxypent-4-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid in an aqueous medium.

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Lipases are commonly employed for the hydrolysis of esters. This method proceeds under neutral pH and ambient temperature, which can be advantageous when other sensitive functional groups are present in the molecule. The kinetics of such enzymatic reactions can be influenced by factors like enzyme concentration, temperature, and pH. researchgate.netresearchgate.net

| Hydrolysis Method | Reagents/Catalyst | Typical Conditions | Product |

| Chemical (Basic) | Sodium Hydroxide (NaOH), H₂O | Room Temperature to Reflux | (R)-2-hydroxypent-4-enoic acid |

| Chemical (Acidic) | Hydrochloric Acid (HCl), H₂O | Reflux | (R)-2-hydroxypent-4-enoic acid |

| Enzymatic | Lipase (B570770) (e.g., from Candida sp.) | Aqueous buffer, Room Temperature | (R)-2-hydroxypent-4-enoic acid |

Reduction to Alcohol Functionalities

The methyl ester group can be reduced to a primary alcohol, resulting in the formation of (R)-pent-4-ene-1,2-diol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.

| Reducing Agent | Typical Reaction Conditions | Product | General Observations |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to Room Temperature | (R)-pent-4-ene-1,2-diol | A powerful, non-selective reducing agent that will also reduce other carbonyl-containing functional groups. |

Chemical Reactivity of the Alkene Moiety

The terminal double bond in this compound is a key site for a variety of chemical transformations, allowing for carbon-carbon bond formation and functional group interconversion.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of new carbon-carbon double bonds. In the context of molecules like this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are theoretically plausible transformations, offering pathways to cyclic structures and more complex acyclic molecules, respectively.

While specific studies detailing the olefin metathesis reactions of this compound are not extensively documented in publicly available literature, the reactivity of similar systems provides valuable insights. For instance, the RCM of diene substrates containing a chiral hydroxyl group has been successfully employed in the synthesis of various cyclic compounds. The choice of catalyst is crucial in these transformations, with ruthenium-based catalysts such as Grubbs' and Hoveyda-Grubbs' catalysts being the most commonly used due to their functional group tolerance and high activity.

In a related context, the synthesis of unsaturated lactones, which could be envisioned as products of intramolecular RCM of hydroxy esters, has been achieved through alternative methods like the dehydrohalogenation of iodolactones. nih.gov For example, treatment of δ-iodo-γ-lactones with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing methylene (B1212753) chloride leads to the formation of the corresponding α,β-unsaturated lactones. nih.gov

Table 1: Hypothetical Olefin Metathesis Reactions of this compound and Analogs

| Reaction Type | Substrate | Catalyst | Product | Potential Application |

| Ring-Closing Metathesis (RCM) | (R)-Methyl 2-hydroxy-2-(prop-2'-en-1'-yl)pent-4-enoate | Grubbs' Catalyst | (R)-1-Methoxycarbonyl-1-hydroxy-4-methylenecyclohex-2-ene | Synthesis of functionalized carbocycles |

| Cross-Metathesis (CM) | This compound and Styrene | Hoveyda-Grubbs Catalyst | (R)-Methyl 2-hydroxy-7-phenylhept-4-enoate | Elaboration of the side chain for natural product synthesis |

Note: The reactions and products in this table are hypothetical and based on known reactivity patterns of similar compounds.

Electrophilic and Radical Addition Reactions

The terminal alkene of this compound is susceptible to both electrophilic and radical additions, providing routes to a variety of functionalized derivatives.

Electrophilic Addition:

The reaction of the alkene with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) is expected to proceed via a standard electrophilic addition mechanism. The regioselectivity of these additions would be a key consideration, with the potential for both Markovnikov and anti-Markovnikov products depending on the reaction conditions. The presence of the chiral α-hydroxy group can influence the diastereoselectivity of these reactions, potentially favoring the formation of one diastereomer over the other. For instance, the addition of bromine to a similar γ-oxy-α,β-unsaturated ester has been studied, demonstrating the influence of the existing stereocenter on the stereochemical outcome of the addition. rsc.org

Radical Addition:

Radical additions to the alkene moiety offer an alternative pathway for functionalization. For example, the addition of a radical species can be initiated by radical initiators like AIBN or through photoredox catalysis. The regioselectivity of radical additions often follows an anti-Markovnikov pattern. Studies on the radical cyclization of α-hydroxy radicals have provided insights into the kinetics and thermodynamics of such processes. nih.gov For example, the 1-hydroxy-1-methyl-6,6-diphenyl-5-hexenyl radical has been shown to cyclize with a high rate constant. nih.gov Furthermore, manganese(III)-based oxidative free-radical cyclizations of unsaturated β-keto esters have been demonstrated to be a powerful synthetic method. brandeis.edu

Table 2: Potential Addition Reactions to the Alkene Moiety of this compound

| Reaction Type | Reagents | Expected Major Product | Key Features |

| Electrophilic Bromination | Br₂ in CCl₄ | (R)-Methyl 4,5-dibromo-2-hydroxypentanoate | Potential for diastereoselectivity due to the existing chiral center. |

| Hydrobromination (Markovnikov) | HBr | (R)-Methyl 4-bromo-2-hydroxypentanoate | Formation of a secondary bromide. |

| Radical Hydrothiolation | Thiophenol, AIBN | (R)-Methyl 2-hydroxy-5-(phenylthio)pentanoate | Anti-Markovnikov addition of the thiol. |

Note: The products in this table are predicted based on general principles of organic reactivity.

Stereochemical Stability and Racemization Studies

The stereochemical integrity of the α-hydroxy ester moiety in this compound is a critical factor in its application as a chiral building block. The α-proton is potentially acidic and susceptible to deprotonation under basic conditions, which could lead to epimerization and loss of enantiomeric purity.

Biological and Biochemical Significance of 2 Hydroxypent 4 Enoate Scaffolds Mechanistic and Biosynthetic Focus

Occurrence and Biological Origin in Natural Products

(R)-Methyl 2-hydroxypent-4-enoate is primarily recognized as a versatile synthetic intermediate, valued in organic chemistry for constructing complex molecules, including those that mimic natural products. Its structure, featuring a hydroxyl group and a terminal double bond, makes it an ideal starting material for creating chiral compounds of pharmaceutical interest.

While this specific methyl ester is not reported as a naturally occurring compound, the core structure of a five-carbon chain with a hydroxyl group, represented by the broader class of hydroxypentenoates, is conceptually linked to fundamental biological building blocks. The functional groups present in this compound—an ester, an alcohol, and an alkene—are common in a vast array of natural products, suggesting that while this exact molecule may be a product of the lab, its structural elements are very much a product of nature.

Enzymatic Processing and Metabolic Intermediates

The 2-hydroxypent-4-enoate framework is susceptible to a variety of enzymatic transformations, making it an active participant in several metabolic routes.

Substrate Recognition and Biotransformation by Enzymes (e.g., esterases, oxidoreductases)

The functional groups of the 2-hydroxypent-4-enoate scaffold are recognized by several classes of enzymes. The ester linkage can be hydrolyzed by esterases to yield the corresponding carboxylic acid, 2-hydroxy-pent-4-enoic acid, and an alcohol. This reaction is a common step in drug metabolism and the activation or detoxification of xenobiotic compounds.

Oxidoreductases , a broad class of enzymes that catalyze oxidation-reduction reactions, can also act on this scaffold. ebi.ac.uk The hydroxyl group can be oxidized to a ketone by an alcohol dehydrogenase, while the double bond can be reduced by enoate reductases, often using NADH or NADPH as a cofactor. sigmaaldrich.com These transformations are crucial for altering the chemical properties and biological activity of the molecule. For instance, cytochrome P450 monooxygenases, a major family of oxidoreductases, are known to hydroxylate and epoxidize a wide range of substrates, including terpenoid precursors, to increase their structural diversity and biological function. nih.gov

| Enzyme Class | Potential Transformation on 2-Hydroxypent-4-enoate Scaffold | Resulting Product |

| Esterase | Hydrolysis of the methyl ester | 2-Hydroxypent-4-enoic acid + Methanol |

| Alcohol Dehydrogenase | Oxidation of the C2-hydroxyl group | Methyl 2-oxopent-4-enoate |

| Enoate Reductase | Reduction of the C4-C5 double bond | (R)-Methyl 2-hydroxypentanoate |

| Cytochrome P450 | Epoxidation of the C4-C5 double bond | Methyl 2-hydroxy-4,5-epoxypentanoate |

Role in Catabolic Pathways for Aromatic Compounds (e.g., 2-hydroxypent-2,4-dienoate as a related intermediate)

A structurally related compound, 2-hydroxypenta-2,4-dienoate (HPD), is a key intermediate in the bacterial catabolism of aromatic compounds like biphenyl (B1667301). In organisms such as Rhodococcus sp., a multi-step enzymatic pathway breaks down biphenyl into simpler molecules that can enter central metabolism. The HPD metabolic pathway involves a series of enzymes that process HPD into pyruvate (B1213749) and acetyl-CoA.

The process begins with the conversion of biphenyl to HPD. Following this, HPD is acted upon by three key enzymes:

HPD hydratase adds a water molecule to HPD, forming 4-hydroxy-2-oxovalerate.

4-hydroxy-2-oxovalerate aldolase then cleaves this intermediate into acetaldehyde (B116499) and pyruvate.

Acetaldehyde dehydrogenase oxidizes acetaldehyde to acetyl-CoA.

This pathway highlights how a hydroxypentenoate-like structure serves as a central hub in the degradation of persistent environmental pollutants, converting them into usable energy for the cell.

Biosynthesis of Isoprene (B109036) and Related Terpenoids (via related hydroxypentenoates)

Terpenoids are a vast and diverse class of natural products synthesized from five-carbon isoprene units. nih.gov The fundamental C5 precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netexlibrisgroup.com These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. libretexts.org

Although this compound is not a direct intermediate in these core pathways, the 2-hydroxypent-4-enoate scaffold represents a modified C5 unit. The structural diversity of terpenoids is achieved not only by combining IPP and DMAPP units but also through extensive post-assembly modifications, primarily oxidation reactions catalyzed by enzymes like cytochrome P450 hydroxylases. nih.gov These enzymes introduce hydroxyl groups onto the terpene backbone, which can then be further oxidized to aldehydes or acids. nih.gov This process of hydroxylation is fundamental to creating the wide array of bioactive terpenoids found in nature, from monoterpenes to complex triterpenoids. nih.gov The 2-hydroxypent-4-enoate structure can be seen as a model for the type of hydroxylated C5 building blocks that contribute to the immense chemical diversity of the terpenoid family.

Biosynthetic Precursors for Fungal Secondary Metabolites

Fungi are prolific producers of secondary metabolites, a diverse group of compounds with a wide range of biological activities, including many essential medicines. nih.gov The biosynthesis of these complex molecules often relies on the assembly of smaller precursor units derived from primary metabolism. nih.govcapes.gov.br

For example, the MVA pathway, which produces the C5 units for terpenoids, is also responsible for producing precursors for fungal-derived statins, which are cholesterol-lowering drugs. nih.gov The biosynthesis of many fungal secondary metabolites is carried out by large, multi-domain enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), which utilize simple building blocks like acetyl-CoA and amino acids.

While this compound is not a primary metabolite, its scaffold can be utilized by fungi. Research has shown that engineered strains of the fungus Aspergillus nidulans can use carboxylic diacids, produced from the breakdown of polyethylene, as a carbon source to synthesize complex fungal secondary metabolites. This demonstrates the metabolic flexibility of fungi and their ability to incorporate non-standard precursors into their biosynthetic pathways. The 2-hydroxypent-4-enoate scaffold, as a functionalized five-carbon molecule, represents the type of building block that can potentially be channeled into these complex biosynthetic routes to generate novel compounds.

Future Research Perspectives and Overcoming Challenges in R Methyl 2 Hydroxypent 4 Enoate Research

Innovations in Stereoselective and Sustainable Synthetic Methodologies

The enantioselective synthesis of (R)-methyl 2-hydroxypent-4-enoate is a critical area for advancement. While several methods exist, future innovations will likely concentrate on the development of novel catalytic systems that offer higher enantioselectivities and turnover numbers. The exploration of earth-abundant metal catalysts or organocatalysts presents a sustainable alternative to precious metal-based systems. Furthermore, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reaction conditions, will be paramount. Biocatalysis, employing enzymes to catalyze the stereoselective reduction of a corresponding ketoester or the kinetic resolution of a racemic mixture, offers a highly efficient and environmentally friendly route that warrants further investigation.

Expanding the Scope of Synthetic Applications in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of various natural products and pharmaceuticals. myskinrecipes.com Future research will aim to broaden its applicability in the total synthesis of increasingly complex and structurally diverse molecules. Its functional groups can be strategically manipulated to introduce new stereocenters and build intricate carbon skeletons. For instance, the terminal alkene is a handle for various transformations, including cross-metathesis, Heck coupling, and epoxidation, allowing for the construction of elaborate side chains. rsc.org The hydroxyl group can be used to direct further stereoselective reactions or serve as a point of attachment for other molecular fragments. The development of novel cascade reactions starting from this building block could provide rapid access to complex scaffolds, streamlining synthetic routes.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient ones. The integration of experimental techniques, such as in-situ spectroscopic monitoring and kinetic studies, with high-level computational modeling will provide unprecedented insight into transition states and reaction pathways. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for example, can be employed to elucidate the origins of stereoselectivity in catalytic reactions, guiding the rational design of improved catalysts and ligands. mdpi.com This synergistic approach will facilitate the move from empirical optimization to a more predictive and knowledge-driven development of synthetic methodologies.

Exploration of Undiscovered Biological Roles and Biosynthetic Pathways

While primarily valued as a synthetic intermediate, the potential biological activity of this compound itself remains largely unexplored. myskinrecipes.com Future research could involve screening this compound and its simple derivatives for various biological activities, which may unveil novel therapeutic applications. Furthermore, investigating whether this compound or structurally related molecules are produced in nature could lead to the discovery of new biosynthetic pathways. Unraveling the enzymatic machinery responsible for the formation of such chiral building blocks in organisms could inspire the development of novel biocatalytic production methods.

Q & A

Basic: How can I optimize the synthesis of (R)-Methyl 2-hydroxypent-4-enoate to ensure enantiomeric purity?

Methodological Answer:

Enantioselective synthesis requires careful control of reaction conditions (e.g., temperature, solvent, catalyst). Use chiral catalysts like organocatalysts or transition-metal complexes to favor the (R)-enantiomer. Monitor reaction progress via chiral HPLC or polarimetry to assess enantiomeric excess (ee). For crystallization, employ solvent systems that exploit differential solubility of enantiomers, as discussed in hydrogen-bonding pattern analyses . Post-synthesis, validate purity using -NMR and -NMR to confirm absence of diastereomeric byproducts.

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from disordered crystal structures or twinning. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen-bonding constraints . Validate the final structure with tools like PLATON (ADDSYM) to check for missed symmetry elements . For ambiguous electron density, cross-validate with spectroscopic data (e.g., IR for functional groups) and computational modeling (DFT-optimized geometries). Document discrepancies in the CIF file and justify resolution methods in the experimental section.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign - and -NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the hydroxyl and ester groups.

- IR : Identify key functional groups (e.g., C=O stretch at ~1740 cm, O-H stretch at ~3400 cm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via ESI-MS or GC-MS.

- Optical Rotation : Measure specific rotation () to verify enantiomeric identity .

Advanced: How can graph-set analysis elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer:

Graph-set analysis classifies hydrogen-bonding motifs (e.g., chains, rings) using descriptors like , , and . Use Mercury or CrystalExplorer to visualize interactions and assign graph-set notations. For example, the hydroxyl group may form rings with adjacent ester moieties, stabilizing the crystal lattice. Compare results with Etter’s rules for predictable hydrogen-bonding patterns in carboxylic esters .

Basic: How should I design experiments to study the hydrolysis kinetics of this compound?

Methodological Answer:

- Control Variables : pH, temperature, and solvent polarity.

- Analytical Methods : Use UV-Vis spectroscopy to track ester hydrolysis (loss of methyl ester absorbance at ~260 nm) or -NMR to monitor ester peak disappearance.

- Rate Determination : Apply pseudo-first-order kinetics under excess aqueous conditions. Validate with triplicate runs and error bars (standard deviation <5%) .

Advanced: How do I validate the stereochemical assignment of this compound using X-ray crystallography?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) data to resolve anisotropic displacement parameters.

- Refinement : Use SHELXL’s FLAT and CHIV restraints to maintain stereochemical accuracy. Check Flack parameter () to confirm absolute configuration .

- Cross-Validation : Compare experimental and calculated circular dichroism (CD) spectra for consistency. Publish CIF files in repositories like the Cambridge Structural Database (CSD) for peer validation .

Basic: What statistical methods are appropriate for analyzing reaction yield data in this compound synthesis?

Methodological Answer:

- Descriptive Statistics : Report mean yield ± standard deviation (SD) across ≥3 independent trials.

- Hypothesis Testing : Use Student’s t-test to compare yields under different conditions (e.g., catalyst A vs. B).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Document raw data in appendices with processed results in the main text .

Advanced: How can I address inconsistencies between computational and experimental dipole moments for this compound?

Methodological Answer:

Discrepancies may arise from solvent effects or basis-set limitations in DFT calculations.

- Solvent Correction : Use the COSMO-RS model to simulate solvent interactions.

- Basis-Set Optimization : Compare results from B3LYP/6-31G(d,p) vs. higher-tier basis sets (e.g., cc-pVTZ).

- Experimental Calibration : Measure dipole moments in inert solvents (e.g., cyclohexane) to minimize environmental interference .

Basic: How to ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Protocol Standardization : Document all parameters (e.g., stirring speed, inert gas flow rate).

- Reagent Purity : Use ACS-grade reagents; verify via certificate of analysis (CoA).

- Equipment Calibration : Regularly calibrate thermostats, pH meters, and balances.

- Data Transparency : Publish raw spectral data and chromatograms in supplementary materials .

Advanced: How do I design a study to investigate the role of this compound in asymmetric catalysis?

Methodological Answer:

- Hypothesis : The compound’s chiral center facilitates enantioselective induction in prochiral substrates.

- Experimental Setup : Use kinetic resolution assays with racemic substrates. Monitor ee via chiral GC.

- Control Experiments : Compare with (S)-enantiomer and achiral analogs.

- Mechanistic Probes : Conduct isotopic labeling () to trace ester hydrolysis pathways. Publish full methodological details to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.